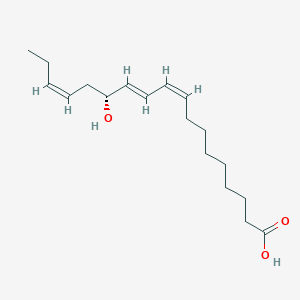![molecular formula C11H25NO2Si B14283711 1-[tert-Butyl(dimethoxy)silyl]piperidine CAS No. 134476-34-9](/img/structure/B14283711.png)
1-[tert-Butyl(dimethoxy)silyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[tert-Butyl(dimethoxy)silyl]piperidine is a compound that belongs to the class of silyl-protected amines. Silyl groups are often used in organic synthesis to protect functional groups from unwanted reactions. This compound is particularly interesting due to its unique structure, which includes a piperidine ring and a tert-butyl(dimethoxy)silyl group. The presence of the silyl group makes it a valuable intermediate in various chemical reactions, especially in the field of organic synthesis.
Métodos De Preparación
The synthesis of 1-[tert-Butyl(dimethoxy)silyl]piperidine typically involves the reaction of piperidine with tert-butyl(dimethoxy)silyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether. The reaction conditions often include the use of anhydrous solvents like dimethylformamide (DMF) or acetonitrile to ensure the exclusion of moisture, which can interfere with the reaction .
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
1-[tert-Butyl(dimethoxy)silyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: The silyl group can be oxidized under specific conditions, leading to the formation of silanols.
Reduction: The compound can be reduced to remove the silyl group, yielding the free amine.
Substitution: The silyl group can be substituted with other functional groups using reagents like fluoride ions, which cleave the Si-O bond.
Common reagents used in these reactions include tetra-n-butylammonium fluoride (TBAF) for deprotection and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[tert-Butyl(dimethoxy)silyl]piperidine has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions at other functional groups without interference from the amine.
Biology: The compound can be used in the synthesis of biologically active molecules, where the silyl group serves as a temporary protecting group that can be removed under mild conditions.
Medicine: It is involved in the synthesis of pharmaceutical intermediates, where the protection of amine groups is crucial for the selective formation of desired products.
Mecanismo De Acción
The mechanism by which 1-[tert-Butyl(dimethoxy)silyl]piperidine exerts its effects is primarily through the protection of amine groups. The silyl group forms a stable bond with the nitrogen atom of the piperidine ring, preventing it from participating in unwanted side reactions. This protection is particularly useful in multi-step synthesis processes, where selective deprotection can be achieved using specific reagents like fluoride ions .
Comparación Con Compuestos Similares
1-[tert-Butyl(dimethoxy)silyl]piperidine can be compared with other silyl-protected amines, such as:
Trimethylsilyl-protected amines: These compounds are less sterically hindered and may be more reactive in certain conditions.
Triisopropylsilyl-protected amines: These compounds offer greater steric protection but may require harsher conditions for deprotection.
tert-Butyldiphenylsilyl-protected amines: These compounds provide a balance between steric protection and ease of deprotection.
The uniqueness of this compound lies in its balance of steric protection and reactivity, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
134476-34-9 |
|---|---|
Fórmula molecular |
C11H25NO2Si |
Peso molecular |
231.41 g/mol |
Nombre IUPAC |
tert-butyl-dimethoxy-piperidin-1-ylsilane |
InChI |
InChI=1S/C11H25NO2Si/c1-11(2,3)15(13-4,14-5)12-9-7-6-8-10-12/h6-10H2,1-5H3 |
Clave InChI |
ZRKVEERCKVUJSD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](N1CCCCC1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)

![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)


![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)

![Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate](/img/structure/B14283690.png)




![[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid](/img/structure/B14283704.png)

